3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione
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Overview
Description
3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a dimethylamino group, a phenylamino group, and a pyrrolidine-2,5-dione core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with phenethylamine in the presence of a suitable catalyst, followed by cyclization to form the pyrrolidine-2,5-dione core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Techniques such as column chromatography and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters and thereby exerting its effects . The pathways involved include the inhibition of oxidative deamination and the stabilization of neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
3-((4-(Dimethylamino)phenyl)amino)-1-phenylprop-2-en-1-one: Another compound with a dimethylamino group and phenylamino group, but with a different core structure.
4-(Dimethylamino)pyridine: A simpler compound with a dimethylamino group attached to a pyridine ring.
Uniqueness
3-((4-(Dimethylamino)phenyl)amino)-1-phenethylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(2)17-10-8-16(9-11-17)21-18-14-19(24)23(20(18)25)13-12-15-6-4-3-5-7-15/h3-11,18,21H,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVSKQTVFJESJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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